molecular formula C8H7NO5 B089193 Methyl 2-hydroxy-4-nitrobenzoate CAS No. 13684-28-1

Methyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B089193
CAS No.: 13684-28-1
M. Wt: 197.14 g/mol
InChI Key: DODUOCYKSQVFSW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the benzene ring is substituted with a hydroxyl group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

Methyl 2-hydroxy-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are typically enzymes or proteins within cells, where they can undergo various reactions, including reduction and binding to the target molecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets within the cell. The nitro group in the compound can undergo reduction, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, leading to various cellular changes .

Biochemical Pathways

For example, they can interfere with the normal functioning of enzymes and proteins, disrupt cellular processes, and even cause cellular damage .

Pharmacokinetics

It’s known that the compound has a molecular weight of 197145, a density of 14±01 g/cm3, and a boiling point of 3245±320 °C at 760 mmHg . These properties can influence the compound’s bioavailability and its distribution within the body .

Result of Action

The reactive intermediates formed during the reduction of the nitro group can interact with cellular targets, potentially leading to various cellular changes and effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-4-nitrobenzoate can be synthesized through the nitration of methyl salicylate. The process involves the following steps:

    Nitration: Methyl salicylate is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, and it can also undergo transesterification reactions.

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Esterification and Hydrolysis: Acidic or basic conditions for hydrolysis, alcohols for transesterification.

Major Products:

    Reduction: Methyl 2-hydroxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

    Hydrolysis: 2-hydroxy-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-3-nitrobenzoate: This isomer has the nitro group at the third position, which can lead to different chemical reactivity and biological activity.

    Methyl 2-hydroxy-5-nitrobenzoate: The nitro group is at the fifth position, affecting its electronic properties and interactions.

    Methyl 2-hydroxy-3,5-dinitrobenzoate:

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

methyl 2-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODUOCYKSQVFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159972
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-28-1
Record name Salicylic acid, 4-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13684-28-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

916 mg (5 mmol) of 2-hydroxy-4-nitro-benzoic acid is dissolved in a mixture that consists of 8 ml of methanol and 32 ml of toluene, and it is slowly mixed with a solution of trimethylsilyldiazomethane in hexane (2 molar). After the addition is completed, stirring is continued for 1.25 hours at room temperature. After the reaction mixture is concentrated by evaporation, 1 g (about 100% of theory) of 2-hydroxy-4-nitro-benzoic acid methyl ester is obtained.
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916 mg
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8 mL
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32 mL
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Synthesis routes and methods II

Procedure details

2-hydroxy-4-nitrobenzoic acid (25 g) was dissolved in 100 ml of methanol and sulfuric acid (11 ml, density 1.84). The solution was boiled for 24 hrs, whereupon it was poured onto ice water and extracted with chloroform. The chloroform phase was shaken against sodium hydrogen carbonate solution, dried with magnesium sulfate and evaporated. The product was crystallized from methanol. Yield: 21 g.
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25 g
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100 mL
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11 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxy-4-nitrobenzoic acid (8.0 g, 0.0424 mol) in acetone (240 mL) and dimethyl sulfate (4.48 mL, 0.047 mol) was added potassium carbonate (5.85 g, 0.044 mol), stirred for 24 hrs. and evaporated. To the residue was added ethyl acetate and 2 N HCl (pH 3). The ethyl acetate extract was washed, dried (MgSO4) and evaporated to give 2-hydroxy-4-nitro-benzoic acid methyl ester (8.27 g) as a yellow solid; 1H-NMR (DMSO-d6) δ 11.62 (s, 1H), 9.74 (s, 1H), 8.76 (d, 2H), 8.70-2 (d, 2H), 8.29 (s, 1H), 8.11 (s, 1H), 7.71-7 (m, 2H), 7.55 (m, 2H), 8.33-5 (d, 1H), 7.15-9 (t, 1H), 4.27 (s, 2H), 2.80 (s, 3H); LC/MS (ESI+): 228 (M+2Na)
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8 g
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4.48 mL
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5.85 g
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240 mL
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Synthesis routes and methods IV

Procedure details

To a MeOH solution (200 ml) of 2-hydroxy-4-nitro-benzoic acid (18 g) was added concentrated sulfuric acid. The resulting mixture was heated to reflux for 24 h. After it was cooled to rt, volatile was removed in vacuo. The residue was then partitioned between water and EtOAc. The EtOAc layer was washed with water (2×), NaHCO3 (sat.), NaCl (sat.), dried over Na2SO4 and concentrated. The crude product was purified on a silica gel column with 20% EtOAc in hexane to give 14.5 g of 2-hydroxy-4-nitro-benzoic acid methyl ester as a solid (M+: 197).
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18 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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